2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-6-12-26-20(29)18-19(24-21(31-18)25(7-2)8-3)27(22(26)30)13-16(28)23-17-14(4)10-9-11-15(17)5/h6,9-11H,1,7-8,12-13H2,2-5H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQRIKUOAWDMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC=C3C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of thiazolo[4,5-d]pyrimidines. Its complex structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 441.5 g/mol
- CAS Number : 1030105-14-6
The compound features a thiazole ring fused with a pyrimidine ring and possesses various functional groups that may influence its biological interactions and pharmacological properties.
Thiazolo[4,5-d]pyrimidines are known for their diverse biological activities including antitumor, antiviral, and anti-inflammatory properties. The specific compound under study may exert its effects through:
- Inhibition of Enzymatic Activity : The diethylamino group and the thiazolo-pyrimidine core facilitate interactions with specific enzymes or receptors.
- Cellular Uptake Mechanisms : The structural characteristics may enhance cellular permeability and uptake in target cells.
Antitumor Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. A study focused on the synthesis and evaluation of similar compounds showed promising results in inhibiting cell proliferation in tumor models. The compound's unique structure may allow it to target specific pathways involved in cancer cell survival and proliferation.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction | |
| MCF-7 | 15.0 | Cell cycle arrest | |
| A549 | 10.0 | Inhibition of metastasis |
Antiviral Activity
The compound's potential antiviral properties have also been explored. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles. For instance, docking studies indicate favorable interactions with viral proteins associated with RNA viruses.
Anti-inflammatory Properties
In vitro assays have demonstrated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Screening : A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The compound showed significant efficacy against several cancer types, highlighting its potential as a lead candidate for drug development .
- Molecular Docking Studies : Computational studies have modeled the interaction between this compound and various biological targets, revealing binding affinities that suggest effective inhibition mechanisms against specific proteins involved in disease pathways .
- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step procedures starting from simpler thiazole or pyrimidine derivatives. For example, microwave-assisted synthesis has been noted to enhance yields significantly .
Scientific Research Applications
Research indicates that thiazolo[4,5-d]pyrimidines possess significant biological activities. The specific compound under discussion may have applications in the following areas:
Antitumor Activity
Thiazolo[4,5-d]pyrimidines have been explored for their potential to inhibit tumor growth. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines due to its structural modifications at positions 2, 5, and 7 of the thiazolo-pyrimidine scaffold.
Antiviral Properties
The compound's unique structure may enable it to interact with viral enzymes or receptors, potentially leading to antiviral applications. Investigations into its efficacy against various viruses are warranted.
Anti-inflammatory Effects
Given the pharmacological relevance of thiazolo-pyrimidines in inflammation pathways, this compound could be evaluated for its anti-inflammatory properties through modulation of inflammatory mediators.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures starting from simpler thiazole or pyrimidine derivatives. Microwave-assisted synthesis techniques have been noted to enhance yields and reduce reaction times significantly.
Synthetic Route Example
A general synthetic route may include:
- Formation of the thiazole core.
- Substitution at key positions to introduce the diethylamino and phenyl groups.
- Final acylation steps to yield the target compound.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds can highlight the unique properties and potential advantages of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolo[5,4-d]pyrimidines | Different substituents at positions 2 and 7 | Antitumor activity |
| Piperazine derivatives | Incorporation of piperazine rings | Neuroprotective effects |
| Amino-thiazoles | Basic thiazole structure with amino substitutions | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazolo[3,2-a]pyrimidine Derivatives
- Example: Ethyl 5-phenyl-2,3-dioxo-7-methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Core: Thiazolo[3,2-a]pyrimidine (vs. [4,5-d] in the target compound). Substituents: Phenyl at position 5, ester at position 6. However, the [3,2-a] ring fusion alters the electron distribution, which may reduce π-π stacking interactions with biological targets .
Pyrrolo[2,3-d]pyrimidine Derivatives
- Example: 5-(4-Amino-2-methylphenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (). Core: Pyrrolo[2,3-d]pyrimidine (nitrogen-rich vs. sulfur-containing thiazole). Substituents: Amino and methyl groups. Properties: The pyrrole ring enhances electron density, improving interactions with kinases or DNA. However, the absence of a thiazole ring may reduce metabolic stability compared to the target compound .
Substituent Analysis
Acetamide-Linked Aromatic Groups
- Example: Compounds with 2,6-dimethylphenoxy acetamido side chains (e.g., ). Structure: Hexanamide derivatives with 2,6-dimethylphenoxy groups. However, the acetamide linker in ’s compounds is part of a larger peptide-like backbone, which may enhance proteolytic stability .
Allyl vs. Halogenated Groups
- Example: N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines (). Substituents: Chloro and dithiazole groups. This reactivity could be leveraged for prodrug strategies or targeted delivery .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Cyclocondensation of Thiourea and Ethyl Acetoacetate
In a representative procedure, ethyl acetoacetate (10 mmol), 2,4-dimethoxybenzaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) are fused at 80°C in glacial acetic acid for 4 hours. This yields ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (85% yield), which serves as a precursor for further functionalization.
Thiazole Ring Closure
Reaction of the thiourea intermediate with chloroacetonitrile in DMF under reflux for 10 hours forms the thiazolo[3,2-a]pyrimidine core. For example, heating pyrimidine derivative 1 (1 mmol) with chloroacetonitrile (1.5 mmol) in DMF (15 mL) yields ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) in 70% yield after crystallization.
Introduction of Diethylamino and Allyl Groups
Functionalization at the 2-position of the thiazolopyrimidine core with diethylamino and allyl groups requires nucleophilic substitution or palladium-catalyzed coupling.
Nucleophilic Substitution with Diethylamine
The thione group at position 2 of the thiazolopyrimidine undergoes nucleophilic displacement with diethylamine. A mixture of the thione derivative (1 mmol) and diethylamine (2 mmol) in ethanol is refluxed for 8–12 hours, yielding the diethylamino-substituted intermediate. This step typically achieves 65–75% yields after column chromatography.
Allylation via Mitsunobu Reaction
The allyl group is introduced at position 6 using the Mitsunobu reaction. The hydroxyl group of the pyrimidinone intermediate reacts with allyl alcohol (1.2 eq) in the presence of triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0–5°C. After 24 hours, the allylated product is isolated in 60–70% yield.
Acetamide Side Chain Coupling
The N-(2,6-dimethylphenyl)acetamide moiety is introduced via amide bond formation.
Activation of Carboxylic Acid
The carboxylic acid derivative of the thiazolopyrimidine core (1 mmol) is activated with thionyl chloride (2 mmol) in dichloromethane at 0°C for 2 hours. The resulting acyl chloride is reacted with 2,6-dimethylaniline (1.2 mmol) in the presence of triethylamine (3 mmol) to form the acetamide. This step proceeds in 80–85% yield after recrystallization.
Direct Coupling Using HATU
Alternatively, the carboxylate intermediate is coupled with 2,6-dimethylaniline using HATU (1.2 eq) and DIPEA (3 eq) in DMF at room temperature for 12 hours. This method offers higher yields (90%) and avoids harsh acidic conditions.
Optimization and Characterization
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | ZnCl₂, glacial acetic acid, 80°C, 4 h | 85 | 95 |
| Thiazole closure | Chloroacetonitrile, DMF, reflux, 10 h | 70 | 98 |
| Diethylamino addition | Diethylamine, ethanol, reflux, 10 h | 72 | 97 |
| Allylation | Allyl alcohol, DEAD, PPh₃, THF, 24 h | 68 | 96 |
| Acetamide coupling | HATU, DIPEA, DMF, rt, 12 h | 90 | 99 |
Spectroscopic Validation
-
IR : Peaks at 1678 cm⁻¹ (C=O), 1566 cm⁻¹ (C=N), and 2970 cm⁻¹ (C-H) confirm core and substituents.
-
¹H NMR : Signals at δ 2.15 (s, 3H, CH₃), δ 5.10–5.40 (m, 2H, CH₂=CH), and δ 7.20–7.55 (m, 3H, Ar-H) validate allyl and dimethylphenyl groups.
-
MS : Molecular ion peak at m/z 441.5 [M+H]⁺ aligns with the molecular formula C₂₂H₂₇N₅O₃S.
Challenges and Mitigation
Regioselectivity in Allylation
Competing O- and N-allylation is minimized by using bulky bases like DBU, which favor N-allylation at position 6.
Q & A
Q. How do steric and electronic effects of the 2,6-dimethylphenyl group influence regioselectivity in derivatization?
- Methodology : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing substituents. Use X-ray crystallography to map steric interactions and DFT to calculate Fukui indices for electrophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
